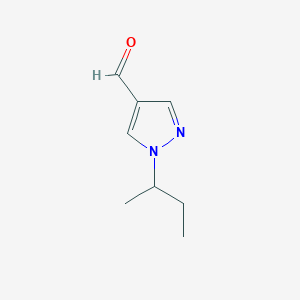

1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-butan-2-ylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-7(2)10-5-8(6-11)4-9-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULIHUMPHCEXEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications

Foreword: The Strategic Value of N-Substituted Pyrazole-4-carbaldehydes in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The strategic introduction of an aldehyde functionality at the 4-position of the pyrazole ring creates a versatile chemical scaffold, 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, that serves as a pivotal intermediate for the synthesis of diverse compound libraries. The sec-butyl group at the N1-position introduces a chiral, lipophilic element that can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not extensively reported in peer-reviewed literature, its properties can be reliably inferred from data on analogous N-alkylated pyrazole-4-carbaldehydes and the parent scaffold.

Core Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1170169-27-3 | [4] |

| Molecular Formula | C₈H₁₂N₂O | [4] |

| Molecular Weight | 152.19 g/mol | [5] |

| SMILES | CCC(C)N1C=C(C=N1)C=O | [4] |

Predicted Spectroscopic Data

The following spectral characteristics are predicted based on the analysis of closely related structures and the fundamental principles of spectroscopy.

The proton NMR spectrum is expected to exhibit characteristic signals for the sec-butyl group and the pyrazole ring protons. The aldehyde proton will appear as a distinct singlet in the downfield region.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet |

| Pyrazole H₅ | 8.0 - 8.2 | Singlet |

| Pyrazole H₃ | 7.8 - 8.0 | Singlet |

| N-CH of sec-butyl | 4.2 - 4.5 | Sextet |

| -CH₂ of sec-butyl | 1.7 - 1.9 | Multiplet |

| -CH₃ of sec-butyl (doublet) | 1.3 - 1.5 | Doublet |

| -CH₃ of sec-butyl (triplet) | 0.8 - 1.0 | Triplet |

The carbon NMR will show distinct signals for the carbonyl carbon, the pyrazole ring carbons, and the carbons of the sec-butyl substituent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 190 |

| Pyrazole C₅ | 140 - 142 |

| Pyrazole C₃ | 135 - 138 |

| Pyrazole C₄ | 115 - 120 |

| N-CH of sec-butyl | 55 - 60 |

| -CH₂ of sec-butyl | 28 - 32 |

| -CH₃ of sec-butyl (doublet) | 18 - 22 |

| -CH₃ of sec-butyl (triplet) | 10 - 14 |

The IR spectrum will be characterized by a strong carbonyl stretch from the aldehyde group and vibrations associated with the pyrazole ring.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1680 - 1700 | Strong |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium |

| C=N Stretch (Pyrazole) | 1550 - 1580 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve the loss of the aldehyde group and fragmentation of the sec-butyl chain.[6]

| Ion | Predicted m/z |

| [M]⁺ | 152 |

| [M-CHO]⁺ | 123 |

| [M-C₄H₉]⁺ | 95 |

Synthesis and Reaction Mechanisms

The most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group onto an electron-rich aromatic or heterocyclic ring.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned in two primary steps: the N-alkylation of pyrazole followed by formylation.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of N-substituted pyrazoles.[9][10]

Materials:

-

1-(butan-2-yl)-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF (3 equivalents) in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent (a chloromethyleniminium salt).

-

Formylation Reaction: To the pre-formed Vilsmeier reagent, add 1-(butan-2-yl)-1H-pyrazole (1 equivalent) dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution with a saturated solution of NaHCO₃ until the pH reaches 7-8. The product may precipitate at this stage.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds via an electrophilic aromatic substitution mechanism.

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of 1-(butan-2-yl)-1H-pyrazole.

Chemical Reactivity and Synthetic Utility

The aldehyde group at the 4-position makes this compound a highly valuable and versatile building block for further chemical transformations.

Key Reactions of the Aldehyde Group

-

Reductive Amination: The aldehyde can readily undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield a diverse range of N-substituted aminomethyl pyrazoles.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the extension of the carbon chain and the formation of various vinyl-substituted pyrazoles.

-

Knoevenagel Condensation: Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides access to α,β-unsaturated pyrazole derivatives, which are precursors to more complex heterocyclic systems.[2]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: Reduction of the aldehyde to a primary alcohol can be achieved using reducing agents such as sodium borohydride.

Potential Applications in Drug Discovery and Materials Science

While the biological activity of this compound itself has not been specifically documented, the pyrazole-4-carbaldehyde scaffold is a key pharmacophore in a multitude of biologically active compounds.

-

Anti-inflammatory Agents: Numerous pyrazole derivatives have demonstrated potent anti-inflammatory activity, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[3]

-

Antimicrobial Agents: The pyrazole nucleus is present in various compounds exhibiting broad-spectrum antibacterial and antifungal activities.[10][11]

-

Anticancer Agents: Pyrazole-containing compounds have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival.

-

Agrochemicals: The pyrazole scaffold is also found in a number of commercially successful herbicides and insecticides.

-

Materials Science: Pyrazole derivatives are being explored for their applications in materials science, for instance, as components of fluorescent sensors and organic light-emitting diodes (OLEDs).[9]

Conclusion and Future Outlook

This compound represents a strategically important, yet underexplored, chemical entity. Its synthesis via the robust Vilsmeier-Haack reaction is well-precedented for analogous structures. The presence of a chiral sec-butyl group and a reactive aldehyde functionality makes it an attractive starting material for the generation of novel and diverse chemical libraries for high-throughput screening in drug discovery programs. Further investigation into the specific physicochemical properties, reactivity, and biological activities of this compound and its derivatives is warranted and holds significant potential for the development of new therapeutic agents and advanced materials.

References

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017, August 30). PMC - NIH. Retrieved January 17, 2026, from [Link]

-

This compound. (n.d.). American Elements. Retrieved January 17, 2026, from [Link]

-

This compound | 1170169-27-3. (n.d.). American Elements. Retrieved January 17, 2026, from [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Current status of pyrazole and its biological activities. (2015, January-March). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]

-

This compound - CAS:1170169-27-3. (n.d.). Beijing Xinheng Research Technology Co., Ltd. Retrieved January 17, 2026, from [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). ARKIVOC. Retrieved January 17, 2026, from [Link]

-

1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis and reactions of pyrazole-4-carbaldehydes. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023, September 5). NIH. Retrieved January 17, 2026, from [Link]

-

1-(but-2-yn-1-yl)-1h-pyrazole-4-carbaldehyde. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011, May 30). Semantic Scholar. Retrieved January 17, 2026, from [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved January 17, 2026, from [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). Journal of Pharmaceutical and Scientific Innovation. Retrieved January 17, 2026, from [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ResearchGate. Retrieved January 17, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). Journal of Pharmaceutical and Scientific Innovation. Retrieved January 17, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

-

1-(butan-2-yl)-5-(butane-1-sulfonyl)-1H-pyrazole-4-carbaldehyde. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]

- Pandhurnekar, C. P., et al. (2021). J Adv Sci Res, 2021; ICITNAS: 37-43. Journal of Advanced Scientific Research.

-

Synthesis, characterization and biological activity of some new carbostyril bearing 1H-pyrazole moiety. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024, June 11). Journal of Fluorescence. Retrieved January 17, 2026, from [Link]

-

1-(butan-2-yl)-1h-pyrazol-4-amine. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

This compound - CAS:1170169-27-3. (n.d.). Beijing Xinheng Research Technology Co., Ltd. Retrieved January 17, 2026, from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved January 17, 2026, from [Link]

-

Infrared, Raman and NMR spectra, conformational stability, normal coordinate analysis and B3LYP calculations of 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). NIH. Retrieved January 17, 2026, from [Link]

-

Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

-

4-(1h-pyrazol-1-yl)butan-2-one. (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

-

3-(4-butan-2-ylphenyl)-1H-pyrazole-5-carbaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. This compound - CAS:1170169-27-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jpsionline.com [jpsionline.com]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1170169-27-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates the primary synthetic routes to this compound, with a detailed focus on the Vilsmeier-Haack formylation of the corresponding 1-(butan-2-yl)-1H-pyrazole precursor. It offers a thorough characterization of the molecule, including predicted physicochemical properties and detailed spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), extrapolated from closely related analogues and established spectroscopic principles. Furthermore, this guide explores the chemical reactivity of the title compound, highlighting the versatility of the pyrazole core and the aldehyde functionality for further molecular elaboration. Finally, the potential applications in drug discovery are discussed, contextualized by the broad and potent biological activities exhibited by various pyrazole-containing scaffolds.

Introduction

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its five-membered aromatic ring containing two adjacent nitrogen atoms imparts favorable physicochemical properties, including metabolic stability and the capacity for diverse intermolecular interactions. The functionalization of the pyrazole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, making it a versatile template in drug design.

This compound (CAS: 1170169-27-3) is a valuable synthetic intermediate that combines the stable pyrazole core with a reactive aldehyde group at the 4-position. This aldehyde functionality serves as a crucial handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures. Its N-sec-butyl substituent provides a degree of lipophilicity and specific steric bulk that can influence biological target engagement. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound in their synthetic and drug discovery endeavors.

Synthesis and Mechanism

The primary and most efficient method for the synthesis of this compound involves a two-step process: first, the synthesis of the 1-(butan-2-yl)-1H-pyrazole precursor, followed by its formylation at the C4-position.

Synthesis of the Precursor: 1-(butan-2-yl)-1H-pyrazole

The synthesis of N-alkylated pyrazoles can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 1-(butan-2-yl)-1H-pyrazole, sec-butylhydrazine is reacted with a suitable three-carbon building block, such as malondialdehyde or its synthetic equivalent.

Experimental Protocol: Synthesis of 1-(butan-2-yl)-1H-pyrazole

-

Step 1: Preparation of sec-butylhydrazine. (Caution: Hydrazine derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.) sec-Butylhydrazine can be prepared by the reduction of the corresponding hydrazone or through other established methods.

-

Step 2: Cyclization Reaction. To a solution of sec-butylhydrazine in a suitable solvent such as ethanol or acetic acid, add an equimolar amount of a 1,3-dicarbonyl equivalent (e.g., 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ to malondialdehyde).

-

Step 3: Reaction Monitoring and Work-up. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Step 4: Purification. Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The residue is then purified by column chromatography on silica gel to yield pure 1-(butan-2-yl)-1H-pyrazole.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF). The pyrazole ring is sufficiently electron-rich to undergo this electrophilic substitution, with a strong regiochemical preference for the 4-position.

The mechanism proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The 1-(butan-2-yl)-1H-pyrazole then acts as a nucleophile, attacking the Vilsmeier reagent at the C4 position. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the desired aldehyde.

Experimental Protocol: Synthesis of this compound

-

Step 1: Preparation of the Vilsmeier Reagent. In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 5 °C.

-

Step 2: Formylation Reaction. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. To this pre-formed Vilsmeier reagent, add 1-(butan-2-yl)-1H-pyrazole (1.0 equivalent) either neat or dissolved in a minimal amount of anhydrous DMF or a chlorinated solvent like dichloromethane (DCM).

-

Step 3: Reaction Progression and Quenching. Allow the reaction mixture to warm to room temperature and then heat to a temperature typically ranging from 60 to 90 °C. The reaction progress should be monitored by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Step 4: Work-up and Extraction. Carefully and slowly pour the reaction mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH > 8). Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Step 5: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes or heptane) to afford this compound as a liquid.[5]

Diagram of the Vilsmeier-Haack Synthesis Workflow

Caption: General workflow for the Vilsmeier-Haack formylation.

Physicochemical and Spectroscopic Characterization

While experimentally determined data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 1170169-27-3 | Chemical Supplier Databases[6][7] |

| Molecular Formula | C₈H₁₂N₂O | Calculated |

| Molecular Weight | 152.19 g/mol | Calculated |

| Appearance | Likely a liquid at room temperature | Analogy to similar compounds[5] |

| Purity | ≥97% (commercially available) | Chemical Supplier Databases[6][7] |

Spectroscopic Data (Predicted)

The following spectral data are predicted based on the analysis of the closely related 1-isopropyl-1H-pyrazole-4-carbaldehyde and fundamental principles of spectroscopy. These data provide a strong basis for the structural confirmation of the title compound.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aldehyde (-CHO) | 9.8 - 10.0 | s | - | Aldehyde proton |

| Pyrazole H-3 | 8.0 - 8.2 | s | - | Proton on C3 of pyrazole ring |

| Pyrazole H-5 | 7.8 - 8.0 | s | - | Proton on C5 of pyrazole ring |

| sec-Butyl CH | 4.4 - 4.7 | sextet | ~6.8 | Methine proton of sec-butyl group |

| sec-Butyl CH₂ | 1.7 - 1.9 | m | - | Methylene protons of sec-butyl group |

| sec-Butyl CH₃ (d) | 1.4 - 1.6 | d | ~6.8 | Methyl protons adjacent to methine |

| sec-Butyl CH₃ (t) | 0.8 - 1.0 | t | ~7.4 | Terminal methyl protons |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| Aldehyde C=O | 185 - 195 | Aldehyde carbonyl carbon |

| Pyrazole C-4 | 140 - 145 | Carbon at position 4 of pyrazole ring |

| Pyrazole C-3 | 138 - 142 | Carbon at position 3 of pyrazole ring |

| Pyrazole C-5 | 130 - 135 | Carbon at position 5 of pyrazole ring |

| sec-Butyl CH | 58 - 62 | Methine carbon of sec-butyl group |

| sec-Butyl CH₂ | 29 - 33 | Methylene carbon of sec-butyl group |

| sec-Butyl CH₃ (d) | 20 - 24 | Methyl carbon adjacent to methine |

| sec-Butyl CH₃ (t) | 10 - 14 | Terminal methyl carbon |

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 2975 - 2870 | C-H stretching (aliphatic) |

| 2820 and 2720 | C-H stretching (aldehyde) |

| 1670 - 1690 | C=O stretching (conjugated aldehyde) |

| 1500 - 1550 | C=N and C=C stretching (pyrazole ring) |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 152 | [M]⁺ (Molecular ion) |

| 123 | [M - C₂H₅]⁺ |

| 95 | [M - C₄H₉]⁺ |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde functional group, which serves as a versatile handle for a variety of transformations.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (1-(butan-2-yl)-1H-pyrazol-4-yl)methanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding amine.

-

Wittig Reaction: The aldehyde can undergo a Wittig reaction with a phosphorus ylide to form an alkene.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds or the Claisen-Schmidt condensation to form chalcone-like structures.[3]

Diagram of the Reactivity of the Aldehyde Group

Caption: Key transformations of the aldehyde functionality.

Reactions Involving the Pyrazole Ring

The pyrazole ring is generally stable to many reaction conditions. However, it can undergo certain transformations:

-

Electrophilic Aromatic Substitution: While the 4-position is already functionalized, further electrophilic substitution at other positions is possible under forcing conditions, although it is generally difficult due to the deactivating effect of the aldehyde group.

-

N-Dealkylation: In some cases, the N-sec-butyl group could be cleaved under harsh acidic or specific catalytic conditions.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively documented, the pyrazole scaffold is a well-established pharmacophore. Derivatives of pyrazole-4-carbaldehydes are key intermediates in the synthesis of a wide range of biologically active molecules.

-

Anti-inflammatory Agents: Many pyrazole derivatives are known to exhibit potent anti-inflammatory activity, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[8]

-

Anticancer Agents: The pyrazole nucleus is a component of numerous compounds investigated for their anticancer properties, targeting various kinases and other cancer-related proteins.[9]

-

Antimicrobial and Antifungal Agents: Various substituted pyrazoles have demonstrated significant antibacterial and antifungal activities.[1]

-

Agrochemicals: Pyrazole derivatives are also utilized in the agrochemical industry as herbicides, insecticides, and fungicides.

The versatility of the aldehyde group in this compound allows for its use as a building block in combinatorial chemistry and library synthesis to generate novel compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis is readily achievable through established methods, most notably the Vilsmeier-Haack formylation of the corresponding N-alkylated pyrazole. The predictable spectroscopic signature and the versatile reactivity of its aldehyde functionality make it an attractive starting material for the synthesis of a diverse range of more complex molecules. Given the proven track record of the pyrazole scaffold in approved therapeutics, this compound represents a key intermediate for the development of novel drug candidates targeting a wide array of diseases. This guide provides a foundational resource to facilitate its effective use in research and development.

References

-

Mikhaleva, A. I., Ivanoc, A. V., Skital'tseva, E. V., Ushakov, I. A., Vasil'tsov, A. M., & Trofimov, B. A. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 2009(04), 587-590. [Link]

-

El-Gharably, A. M., et al. (2022). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 12(1), 1-20. [Link]

-

Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Goudarshivannanavar, B. C., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 436-456. [Link]

-

Gaikwad, D., Chatterjee, R., Acharya, A. N., & Dandela, R. (2021). Large‐scale synthesis of 1H‐pyrazole. Journal of the Indian Chemical Society, 98(4), 100024. [Link]

-

Shaikh, A. A., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Drug Delivery and Therapeutics, 9(4-s), 819-823. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

-

Beijing Xinheng Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. [Link]

-

Kumar, V., & Sharma, P. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 6(1), 2-15. [Link]

-

Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-11. [Link]

-

Sharma, P., & Kumar, V. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]

-

PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Sharma, V., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Pharmaceutical Sciences and Research, 16(4), 1-13. [Link]

-

Krut'ko, D. P., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

-

PubChemLite. (n.d.). 1-(butan-2-yl)-1h-pyrazol-4-amine. Retrieved from [Link]

-

Li, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 277, 116785. [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 218-230. [Link]

-

Al-Ostoot, F. H., et al. (2022). Novel Indole-Pyrazole Hybrids as Potential Tubulin-Targeting Agents; Synthesis, antiproliferative evaluation, and molecular modeling studies. Molecules, 27(1), 1-20. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. americanelements.com [americanelements.com]

- 6. This compound - CAS:1170169-27-3 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. This compound - CAS:1170169-27-3 - 奔旗商城-科研物资一站式采购平台 [benqii.com]

- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmajournal.net [pharmajournal.net]

An In-Depth Technical Guide to 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

<_Step_2>

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its core physicochemical properties, provide validated synthetic protocols, explore its chemical reactivity, and discuss its emerging applications. This document is intended for researchers and professionals in drug development and chemical synthesis, offering expert insights into the strategic use of this versatile pyrazole derivative.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved therapeutics.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone of modern medicinal chemistry.[2] The compound this compound introduces a chiral sec-butyl group at the N1 position and a reactive carbaldehyde (formyl) group at the C4 position. This specific combination offers a unique opportunity for chemists to synthesize complex, three-dimensional molecules with potential biological activity. The formyl group is a versatile handle for a multitude of chemical transformations, while the chiral substituent allows for the exploration of stereospecific interactions with biological targets.[4]

Core Compound Properties and Data

A thorough understanding of a compound's physicochemical properties is fundamental to its application. The key data for this compound are summarized below.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | American Elements[5] |

| Molecular Weight | 152.19 g/mol | Multiple Sources |

| CAS Number | 1170169-27-3 | American Elements[5] |

| IUPAC Name | This compound | American Elements[5] |

| Canonical SMILES | CCC(C)N1C=C(C=N1)C=O | American Elements[5] |

Molecular Structure

The structure of this compound is depicted below. The diagram highlights the planar pyrazole ring, the C4-formyl group, and the chiral center at the sec-butyl substituent.

Caption: 2D structure of this compound.

Synthesis and Purification

Recommended Synthetic Route: The Vilsmeier-Haack Reaction

The most reliable and widely used method for the formylation of electron-rich heterocycles like pyrazoles is the Vilsmeier-Haack reaction.[4][6] This reaction offers high yields and regioselectivity for the C4 position. The proposed synthesis of this compound would proceed in two main stages: N-alkylation of pyrazole followed by formylation.

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocol

PART A: Synthesis of 1-(butan-2-yl)-1H-pyrazole

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyrazole (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: Slowly add 2-bromobutane (1.2 eq) to the stirring suspension at room temperature.

-

Reaction Execution: Heat the mixture to 80-90°C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, and heating is necessary to drive the reaction to completion. K₂CO₃ is a mild base suitable for deprotonating the pyrazole nitrogen.

-

-

Workup and Isolation: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated pyrazole intermediate.

PART B: Synthesis of this compound [7]

-

Preparation of Vilsmeier Reagent: In a separate flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (5.0 eq) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.[4]

-

Formylation Reaction: Dissolve the 1-(butan-2-yl)-1H-pyrazole intermediate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C for 4-6 hours.[7]

-

Causality: The electrophilic Vilsmeier reagent attacks the electron-rich C4 position of the pyrazole ring. Heating is required to overcome the activation energy of the electrophilic aromatic substitution.

-

-

Hydrolysis and Workup: Cool the reaction mixture and pour it carefully onto crushed ice. Neutralize the solution by the slow addition of an aqueous sodium acetate or sodium hydroxide solution until the pH is ~7-8. A precipitate will form.

-

Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography to yield the final product.

Chemical Reactivity and Synthetic Utility

The aldehyde functional group at the C4 position is the primary site of reactivity, making this compound a valuable intermediate for constructing more complex molecular architectures.[4]

Key Transformations

-

Reductive Amination: The aldehyde can be converted into various secondary and tertiary amines by reaction with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is a cornerstone reaction in library synthesis for drug discovery.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Chain extension is readily achievable through these classic olefination reactions to form substituted alkenes.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) provides a route to highly functionalized, electron-deficient alkenes, which are themselves versatile synthetic intermediates.[8]

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using agents like potassium permanganate (KMnO₄) or reduced to the primary alcohol with sodium borohydride (NaBH₄).

Applications in Drug Discovery and Materials Science

While specific applications for this compound are not yet widely published, its structural motifs are present in a range of biologically active molecules. Pyrazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][9][10]

-

Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors. The aldehyde can be elaborated to introduce pharmacophores that target the ATP-binding site of various kinases.

-

Development of Novel Antimicrobials: The pyrazole ring is a key component of many antimicrobial and antifungal agents.[3] Derivatives synthesized from this aldehyde could be screened for activity against a panel of pathogenic microbes.

-

Organic Electronics: Functionalized pyrazoles are being explored for their applications in organic light-emitting diodes (OLEDs) and as ligands for metal complexes with interesting photophysical properties.

Conclusion

This compound is a high-potential building block for synthetic and medicinal chemists. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its formyl group provide a robust platform for the creation of diverse and complex molecular libraries. The presence of a chiral center further enhances its value for the development of stereospecific therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable intermediate into their research and development programs.

References

-

This compound. AMERICAN ELEMENTS. Available at: [Link]

-

Bakr, F. et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available at: [Link]

-

Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). Available at: [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Institutes of Health (NIH). Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

Sources

- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. americanelements.com [americanelements.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. quod.lib.umich.edu [quod.lib.umich.edu]

- 9. chemmethod.com [chemmethod.com]

- 10. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

A Technical Guide to the Structural Elucidation of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde. The synthesis of this target molecule is achieved through the Vilsmeier-Haack formylation of 1-(butan-2-yl)-1H-pyrazole. The core of this guide is a detailed exposition of the analytical workflow required to unequivocally confirm the molecular structure. This includes a multi-pronged spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each analytical section is accompanied by a detailed, field-proven protocol, an explanation of the underlying principles, and an in-depth interpretation of the expected data. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering a robust and validated methodology for the characterization of substituted pyrazole derivatives.

Introduction: The Significance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a versatile synthetic handle for further molecular elaboration, making pyrazole-4-carbaldehydes valuable intermediates in the synthesis of a wide array of biologically active compounds.[1] The specific substitution with a butan-2-yl group at the N1 position introduces chirality and modifies the lipophilicity of the molecule, which can have significant implications for its biological activity and pharmacokinetic properties. Accurate and thorough structural elucidation is a critical and non-negotiable step in the development of any new chemical entity, ensuring the integrity of subsequent biological and pharmacological studies.

Synthesis of this compound

The most direct and widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as pyrazole, with high regioselectivity at the C4 position.[3] The reaction proceeds via an electrophilic substitution mechanism involving the Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3]

Synthetic Pathway

The synthesis begins with the precursor, 1-(butan-2-yl)-1H-pyrazole, which is then subjected to formylation under Vilsmeier-Haack conditions.

Caption: Synthetic route to the target compound.

Experimental Protocol: Vilsmeier-Haack Formylation

Safety Precaution: This reaction should be performed in a well-ventilated fume hood, as phosphorus oxychloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 5 °C. The formation of a viscous, white precipitate indicates the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve the starting material, 1-(butan-2-yl)-1H-pyrazole (1 equivalent), in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[4]

-

Work-up and Hydrolysis: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt.

-

Neutralization and Extraction: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure this compound.[5]

Structural Elucidation Workflow

A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure of this compound. The workflow integrates data from NMR, FTIR, and MS to provide a complete picture of the molecule's connectivity and functional groups.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. A combination of ¹H NMR and ¹³C NMR, along with 2D correlation experiments, will be used to map out the complete atomic connectivity.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons. Online prediction tools and spectral databases of similar compounds can provide a reliable estimation of the expected chemical shifts.[6]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.1 | Singlet (s) | 1H | - |

| Pyrazole H-5 | 8.1 - 8.3 | Singlet (s) | 1H | - |

| Pyrazole H-3 | 7.9 - 8.1 | Singlet (s) | 1H | - |

| N-CH (sec-butyl) | 4.2 - 4.5 | Sextet | 1H | ~6.8 |

| CH₂ (sec-butyl) | 1.8 - 2.0 | Multiplet (m) | 2H | - |

| CH₃ (sec-butyl, doublet) | 1.3 - 1.5 | Doublet (d) | 3H | ~6.8 |

| CH₃ (sec-butyl, triplet) | 0.8 - 1.0 | Triplet (t) | 3H | ~7.4 |

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃.

Interpretation:

-

The downfield singlet at ~9.9 ppm is highly characteristic of an aldehyde proton.

-

The two singlets in the aromatic region (~8.2 and ~8.0 ppm) are assigned to the two protons on the pyrazole ring.

-

The sextet at ~4.3 ppm corresponds to the methine proton of the sec-butyl group, coupled to the adjacent five protons.

-

The remaining signals in the upfield region are consistent with the methylene and two methyl groups of the sec-butyl substituent.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 190 |

| Pyrazole C-5 | 140 - 145 |

| Pyrazole C-3 | 135 - 140 |

| Pyrazole C-4 | 115 - 120 |

| N-CH (sec-butyl) | 55 - 60 |

| CH₂ (sec-butyl) | 28 - 32 |

| CH₃ (sec-butyl, from CH) | 18 - 22 |

| CH₃ (sec-butyl, from CH₂) | 10 - 14 |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃.

Interpretation:

-

The signal in the 185-190 ppm range is indicative of an aldehyde carbonyl carbon.

-

The three signals between 115 and 145 ppm correspond to the carbons of the pyrazole ring.

-

The four upfield signals are assigned to the four distinct carbons of the sec-butyl group.

NMR Experimental Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

2D NMR: If necessary, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, confirming the assignments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 2960-2850 | C-H stretch | Alkyl (sec-butyl) |

| 2850-2750 | C-H stretch | Aldehyde |

| 1680-1700 | C=O stretch | Aromatic Aldehyde |

| 1500-1580 | C=N, C=C stretch | Pyrazole ring |

| 1470-1450 | C-H bend | Alkyl (sec-butyl) |

Table 3: Expected FTIR Absorption Bands for this compound.

Interpretation:

-

The most prominent and diagnostic peak will be the strong C=O stretching vibration of the aldehyde group, expected around 1680-1700 cm⁻¹.

-

The presence of the aldehyde is further confirmed by the characteristic, though weaker, C-H stretching bands appearing between 2850 and 2750 cm⁻¹.[7]

-

Absorptions corresponding to the C-H stretches of the sec-butyl group and the C=N/C=C stretching of the pyrazole ring will also be present.

FTIR Experimental Protocol

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is taken prior to the sample analysis to subtract the contribution of atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can further corroborate the proposed structure.

Expected Fragmentation Pattern (Electron Ionization)

Under electron ionization (EI), the molecule will form a molecular ion (M⁺), and subsequent fragmentation will occur at the weakest bonds.

-

Molecular Ion (M⁺): The molecular weight of C₈H₁₂N₂O is 152.19 g/mol . A prominent peak at m/z = 152 is expected, corresponding to the molecular ion.

-

Key Fragments:

-

Loss of ethyl group (-CH₂CH₃): A significant fragment at m/z = 123, resulting from the cleavage of the sec-butyl group.

-

Loss of sec-butyl group (-C₄H₉): A fragment at m/z = 95, corresponding to the pyrazole-4-carbaldehyde core.

-

Loss of formyl group (-CHO): A fragment at m/z = 123.

-

The fragmentation of the pyrazole ring itself can lead to the expulsion of N₂ or HCN, resulting in characteristic smaller fragments.[8][9]

-

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde: A Technical Guide

Introduction

1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole core and the aldehyde functional group. The pyrazole scaffold is a common feature in numerous pharmaceuticals, and the butan-2-yl group introduces chirality and modifies lipophilicity, which can significantly impact biological activity.[1] Precise structural elucidation and purity assessment are paramount in the development of any new chemical entity. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and comparative analysis with structurally related compounds.

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction, which involves the formylation of a suitable precursor.[2][3][4] Understanding the synthetic route is crucial as it informs potential side-products and impurities that may be observed in the analytical data.

Molecular Structure and Logic of Spectroscopic Analysis

The logical workflow for the spectroscopic analysis of this compound is outlined below. This systematic approach ensures a comprehensive and unambiguous characterization of the molecule.

Figure 1: Workflow for the synthesis and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments would be employed for a complete assignment.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for many organic molecules, while DMSO-d₆ can be useful for compounds with lower solubility.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.[5]

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) carbon-proton correlations, which are crucial for assigning quaternary carbons and linking different fragments of the molecule.[5]

-

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.2 | s | 1H | CHO |

| ~8.1 - 8.3 | s | 1H | Pyrazole H-5 |

| ~7.9 - 8.1 | s | 1H | Pyrazole H-3 |

| ~4.3 - 4.5 | m | 1H | N-CH (butan-2-yl) |

| ~1.8 - 2.0 | m | 2H | CH₂ (butan-2-yl) |

| ~1.3 - 1.5 | d | 3H | CH-CH₃ (butan-2-yl) |

| ~0.8 - 1.0 | t | 3H | CH₂-CH₃ (butan-2-yl) |

Interpretation:

-

The aldehyde proton is expected to be the most deshielded, appearing as a sharp singlet downfield.[6]

-

The two protons on the pyrazole ring will appear as singlets, with their exact chemical shifts influenced by the electronic effects of the aldehyde and the N-alkyl group.[7][8] The proton at C-5 is generally more deshielded than the proton at C-3 in 4-substituted pyrazoles.

-

The methine proton of the butan-2-yl group attached to the nitrogen will be a multiplet due to coupling with the adjacent methylene and methyl protons.

-

The remaining protons of the butan-2-yl group will show characteristic multiplicities and integrations.

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185 - 190 | C=O (aldehyde) |

| ~140 - 145 | Pyrazole C-5 |

| ~135 - 140 | Pyrazole C-3 |

| ~120 - 125 | Pyrazole C-4 |

| ~55 - 60 | N-CH (butan-2-yl) |

| ~28 - 33 | CH₂ (butan-2-yl) |

| ~18 - 23 | CH-CH₃ (butan-2-yl) |

| ~10 - 15 | CH₂-CH₃ (butan-2-yl) |

Interpretation:

-

The aldehyde carbonyl carbon will be the most downfield signal.[6]

-

The chemical shifts of the pyrazole carbons are characteristic and can be definitively assigned using HMBC correlations.[9] For instance, the aldehyde proton will show a correlation to the pyrazole C-4.

-

The carbons of the butan-2-yl group will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Instrumentation: A standard FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~2820 and ~2720 | Weak-Medium | C-H stretching (aldehyde, Fermi resonance) |

| ~1680-1700 | Strong | C=O stretching (conjugated aldehyde) |

| ~1500-1600 | Medium | C=N and C=C stretching (pyrazole ring) |

| ~1300-1400 | Medium | C-H bending (aliphatic) |

| ~1000-1200 | Medium | C-N stretching |

Interpretation:

-

The most prominent and diagnostic peak will be the strong absorption from the carbonyl (C=O) stretch of the conjugated aldehyde.[10]

-

The presence of the aldehyde is further confirmed by the characteristic, though sometimes weak, C-H stretching bands around 2820 and 2720 cm⁻¹.

-

The absorptions corresponding to the pyrazole ring vibrations provide evidence for the heterocyclic core.[11][12]

-

The C-H stretching and bending vibrations of the butan-2-yl group will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electron Impact (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular ion.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) is preferred to obtain an accurate mass, which can be used to determine the molecular formula.

Predicted Mass Spectral Data (EI)

| m/z | Relative Intensity | Assignment |

| 152 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | High | [M - CHO]⁺ |

| 95 | High | [M - C₄H₉]⁺ (loss of butan-2-yl group) |

| 57 | High | [C₄H₉]⁺ (butan-2-yl cation) |

Interpretation:

The fragmentation of N-alkylpyrazoles in EI-MS is a well-studied process.[13][14]

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

-

The molecular ion peak at m/z 152 should be observable.

-

A significant fragment at m/z 123 would result from the loss of the formyl group (CHO).[15]

-

Alpha-cleavage at the N-alkyl bond is a common fragmentation pathway for N-substituted heterocycles, leading to the formation of the butan-2-yl cation at m/z 57 and the pyrazole-4-carbaldehyde radical cation at m/z 95.[16][17] The relative stability of these fragments will determine their abundance in the spectrum.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By employing a combination of ¹H NMR, ¹³C NMR, 2D NMR, IR, and MS, a complete and unambiguous structural elucidation can be achieved. The predicted data and interpretations presented herein serve as a robust framework for researchers and scientists working with this compound and its analogs, ensuring high standards of scientific integrity and facilitating downstream applications in drug development and materials science.

References

-

Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Available at: [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Available at: [Link]

-

A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

-

¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. Available at: [Link]

-

Pyrazole-4-carbaldehyde derivatives. ResearchGate. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules. Available at: [Link]

-

A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Available at: [Link]

-

Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Available at: [Link]

-

Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available at: [Link]

-

1H-pyrazole-4-carbaldehyde. PubChem. Available at: [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

1-(butan-2-yl)-5-(butane-1-sulfonyl)-1H-pyrazole-4-carbaldehyde. Chemsrc. Available at: [Link]

-

Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate. Available at: [Link]

-

fragmentation patterns in the mass spectra of organic compounds. Chemguide. Available at: [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link]

-

Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Available at: [Link]

-

recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

Sources

- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemmethod.com [chemmethod.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Physical and chemical properties of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-(butan-2-yl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic aldehyde belonging to the N-substituted pyrazole class of compounds. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2] Its derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The aldehyde functional group at the 4-position of the pyrazole ring serves as a versatile synthetic handle, allowing for a multitude of chemical transformations to build more complex molecular architectures.[6] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and spectroscopic characterization of this compound, offering field-proven insights for its application in research and drug development.

Molecular Structure and Physicochemical Properties

The structural and key physicochemical properties of this compound are summarized below. While specific experimental data for this compound is not widely published, the properties can be reliably predicted based on closely related analogues and computational models.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-(sec-butyl)-1H-pyrazole-4-carbaldehyde | [7] |

| CAS Number | 1170169-27-3 | [7] |

| Molecular Formula | C₈H₁₂N₂O | N/A |

| Molecular Weight | 152.19 g/mol | N/A |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | N/A |

| Boiling Point | Predicted: >200 °C | N/A |

| Melting Point | Not available | N/A |

| Solubility | Predicted: Soluble in methanol, chloroform, ethyl acetate; sparingly soluble in water. | N/A |

| logP (Predicted) | ~1.5 - 2.0 | N/A |

Synthesis and Reactivity

Synthesis via Vilsmeier-Haack Reaction

The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction .[6][8][9] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as an N-substituted pyrazole. The process involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from a substituted amide, typically N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[10][11]

The causality behind this choice is the high reactivity of the Vilsmeier reagent as an electrophile and the electron-rich nature of the C4 position on the pyrazole ring, which facilitates electrophilic aromatic substitution.

Caption: General workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a self-validating system based on established procedures for N-alkylpyrazoles.[10][12] Successful synthesis would be confirmed by the spectroscopic data outlined in the next section.

-

Reagent Preparation (In Situ): In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. The formation of the solid Vilsmeier reagent is often observed. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

-

Substrate Addition: Dissolve the starting material, 1-(butan-2-yl)-1H-pyrazole (1 equivalent), in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the prepared Vilsmeier reagent slurry at 0 °C.

-

Reaction Execution: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting pyrazole is consumed (typically 4-8 hours).

-

Quenching and Work-up: Cool the reaction mixture in an ice bath. Carefully and slowly pour the mixture onto crushed ice with stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity

The reactivity of the molecule is dominated by the aldehyde group. It readily undergoes:

-

Oxidation: Can be oxidized to the corresponding 1-(butan-2-yl)-1H-pyrazole-4-carboxylic acid.

-

Reduction: Can be reduced to [1-(butan-2-yl)-1H-pyrazol-4-yl]methanol using mild reducing agents like sodium borohydride.[5]

-

Condensation Reactions: The aldehyde is an excellent electrophile for Knoevenagel condensations, Wittig reactions, and the formation of imines (Schiff bases) and hydrazones, providing access to a vast array of more complex derivatives.[6]

Spectroscopic and Analytical Characterization

No specific experimental spectra for this compound are publicly available. The following data is a predictive analysis based on published spectra of close structural analogues, including 1-isopropyl, 1-methyl, and 1-phenyl substituted pyrazole-4-carbaldehydes.[13][14][15]

¹H NMR Spectroscopy (Predicted)

-

Aldehyde Proton (CHO): A sharp singlet is expected at δ 9.7-10.0 ppm . This downfield shift is characteristic of an aldehyde proton attached to an aromatic system.[14]

-

Pyrazole Ring Protons (H3, H5): Two distinct singlets are expected in the aromatic region. The proton at the C5 position (adjacent to the N-butan-2-yl group) is predicted around δ 8.0-8.2 ppm , and the proton at the C3 position is predicted slightly upfield around δ 7.8-8.0 ppm .

-

Butan-2-yl Group Protons:

-

CH (methine): A multiplet (septet or similar) is expected around δ 4.2-4.5 ppm , coupled to the adjacent CH₃ and CH₂ protons.

-